Oral Bioavailability: Quercetin-3-glucoside vs. Quercetin Aglycone and Rutin in a Rat Model
In a direct head-to-head rat study, quercetin-3-glucoside delivered a 3-fold higher peak plasma concentration of total quercetin metabolites (33.2 ± 3.5 μM) compared to quercetin aglycone (11.7 ± 1.8 μM) after an oral dose of 20 mg quercetin equivalents [1]. The superior exposure was sustained over a 24 h period. Rutin yielded only ~3 μM, while quercetin-3-rhamnoside was virtually undetectable, demonstrating that 3-O-glucosylation uniquely enables efficient small-intestinal absorption.
| Evidence Dimension | Plasma concentration of total quercetin metabolites (μM) at 4 h post-dose |
|---|---|
| Target Compound Data | 33.2 ± 3.5 μM (quercetin-3-glucoside) |
| Comparator Or Baseline | Quercetin aglycone: 11.7 ± 1.8 μM; Rutin: ~3 μM; Quercetin-3-rhamnoside: not detected |
| Quantified Difference | 2.84-fold higher vs. quercetin aglycone; >10-fold higher vs. rutin |
| Conditions | Male Wistar rats (n=6/group), 20 mg quercetin equivalents administered in a meal, plasma hydrolyzed with β-glucuronidase/sulfatase and analyzed by HPLC-UV at 370 nm [1] |
Why This Matters
Procurement of Q3G over quercetin aglycone or rutin directly translates to superior systemic exposure in vivo, reducing the dose required to achieve therapeutic plasma levels.
- [1] Morand, C., Manach, C., Crespy, V., & Remesy, C. (2000). Respective bioavailability of quercetin aglycone and its glycosides in a rat model. BioFactors, 12(1‐4), 169–174. View Source
